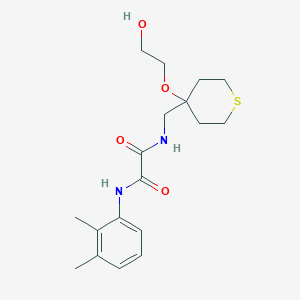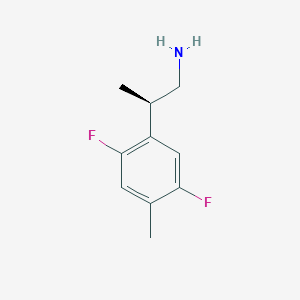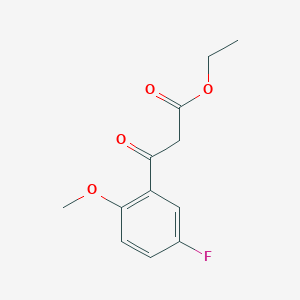![molecular formula C18H23NO3S B2395302 cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448053-89-1](/img/structure/B2395302.png)
cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a cyclobutyl group attached to a bicyclic octane structure, which is further functionalized with a phenylsulfonyl group and a methanone moiety. The intricate arrangement of these functional groups contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic octane core, introduction of the cyclobutyl group, and subsequent functionalization with the phenylsulfonyl and methanone groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Substitution Reactions: Introduction of the cyclobutyl group via nucleophilic substitution.
Sulfonylation: Addition of the phenylsulfonyl group using sulfonyl chlorides under basic conditions.
Ketone Formation: Introduction of the methanone group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to streamline the synthesis and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone undergoes various chemical reactions, including:
Oxidation: Conversion of the methanone group to carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the phenylsulfonyl group.
Cycloaddition: Formation of new ring structures through cycloaddition reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides.
Cycloaddition Catalysts: Transition metal catalysts like palladium or rhodium.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, substituted phenylsulfonyl compounds, and new bicyclic structures.
Applications De Recherche Scientifique
Cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to modulation of biochemical pathways. The phenylsulfonyl group plays a crucial role in these interactions by providing specific binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylmethanone derivatives: Compounds with similar cyclobutyl and methanone structures.
Phenylsulfonyl-substituted bicyclic compounds: Molecules with phenylsulfonyl groups attached to bicyclic frameworks.
Uniqueness
Cyclobutyl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c20-18(13-5-4-6-13)19-14-9-10-15(19)12-17(11-14)23(21,22)16-7-2-1-3-8-16/h1-3,7-8,13-15,17H,4-6,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMVDRQLGQZQCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B2395223.png)

![3-Cyclopropyl-1-{1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2395226.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2395228.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2395230.png)
![methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2395231.png)
![N-[(4-fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2395233.png)
![N-(1-PHENYLETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2395234.png)
![3-(4-methylbenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2395236.png)
![(4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2395238.png)

![N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2395241.png)

